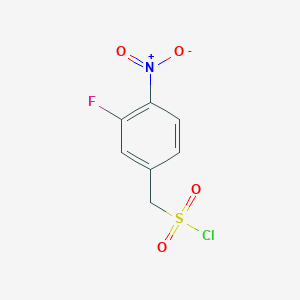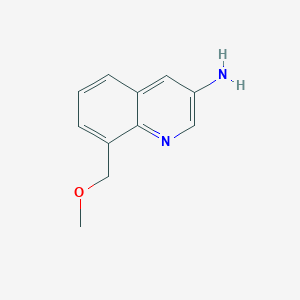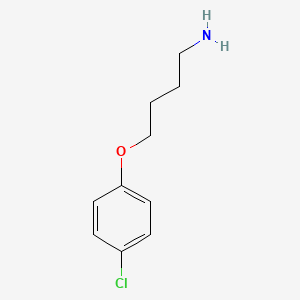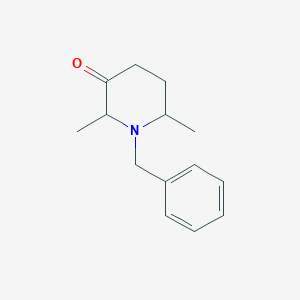
5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a thione group attached to a dihydropyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione typically involves the reaction of 4-fluorobenzaldehyde with isopropyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclization agent, such as phosphorus pentasulfide (P2S5), to yield the desired pyrazole thione compound. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere to ensure the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield in industrial production.
化学反应分析
Types of Reactions
5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydropyrazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions to achieve oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as potassium carbonate (K2CO3), to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxide and sulfone derivatives (from oxidation), dihydropyrazole derivatives (from reduction), and various substituted derivatives (from substitution).
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases or proteases, by forming stable complexes with their active sites. This inhibition can lead to the modulation of various cellular processes, including signal transduction, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- 5-(4-chlorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione
- 5-(4-bromophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione
- 5-(4-methylphenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione
Uniqueness
Compared to similar compounds, 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The electron-withdrawing nature of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C12H13FN2S |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-2-propan-2-yl-1H-pyrazole-3-thione |
InChI |
InChI=1S/C12H13FN2S/c1-8(2)15-12(16)7-11(14-15)9-3-5-10(13)6-4-9/h3-8,14H,1-2H3 |
InChI 键 |
IJKABUBAKDXJCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=S)C=C(N1)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide](/img/structure/B13201256.png)
![5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13201271.png)


![4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13201285.png)

![3-Methoxy-4-[(2-methylpropoxy)methyl]aniline](/img/structure/B13201295.png)

![4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B13201306.png)

